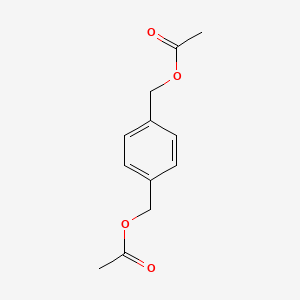
p-Xylylene diacetate
Descripción general
Descripción
P-Xylylene diacetate is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 . The IUPAC name for this compound is 1,4-phenylenebis(methylene) diacetate .
Synthesis Analysis
The synthesis of this compound involves a reaction with air, copper diacetate, cobalt(II) acetate, acetic acid, and sodium bromide at 150℃ for 1 hour .Aplicaciones Científicas De Investigación
1. Biomedical Applications
p-Xylylene diacetate has significant applications in the biomedical field, particularly in creating biointerfaces. Functionalized poly(p-xylylenes), derived from this compound, are used in chemical vapor deposition (CVD) polymerization to produce ultrathin, pinhole-free coatings. These coatings can be conformally deposited on various substrates and materials. Key applications include microfluidics, medical device coatings, and biotechnology. The incorporation of functional groups in these polymers allows for the immobilization of biomolecules, tailoring the properties of biointerfaces for specific medical applications (Chen & Lahann, 2011).
2. Microfabrication and MEMS
Poly(p-xylylene) variants, including those derived from this compound, are extensively used in microfabrication, particularly in microelectromechanical systems (MEMS). These materials are valued for their biocompatibility, chemical inertness, flexibility, and mechanical strength. Recent advances in the micromachining of poly(p-xylylenes) have facilitated the development of novel MEMS structures and devices, especially in biomedical applications (Kim & Meng, 2016).
3. Chemical Vapor Deposition Polymerization
Chemical vapor deposition (CVD) polymerization of poly(p-xylylenes), including those derived from this compound, is significant in various industries such as aeronautics, electronics, and biomedicine. This process is essential for creating coatings and films with unique properties suitable for space technology, ordnance industry, and preservation of antiques, among others. The effects of substrate temperature and deposition chamber pressure on the deposition rate are critical parameters in this process (Hongting, 2004).
4. Nanofiltration Membranes
This compound can be used to modify polybenzimidazole membranes for nanofiltration, a process that alters the pore sizes and pore-size distribution of these membranes. These modified membranes demonstrate superior ion rejection performance, particularly in separating multivalent cations and anions from monovalent ions. Such membranes have applications in the separation and concentration of pharmaceuticals like cephalexin (Wang, Xiao, & Chung, 2006).
5. Advanced Materials for Electronics
The synthesis of nanocomposites based on poly-p-xylylene, derived from this compound, is crucial in developing materials for micro-, opto-, and nanoelectronics. These nanocomposites exhibit unique properties that are advantageous in creating gas chemical sensors, catalysts, photodetectors, and optical and magnetic media. Their specific properties allow for applications in polymer optical systems (Gusev et al., 2009).
Propiedades
IUPAC Name |
[4-(acetyloxymethyl)phenyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)15-7-11-3-5-12(6-4-11)8-16-10(2)14/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUSNJQKNUGRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2633296.png)
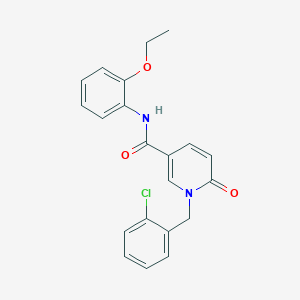

![N-(2-chlorobenzyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2633302.png)
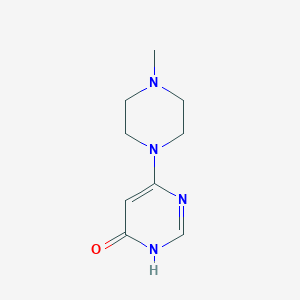

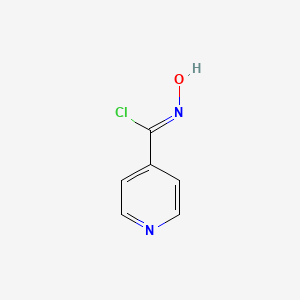
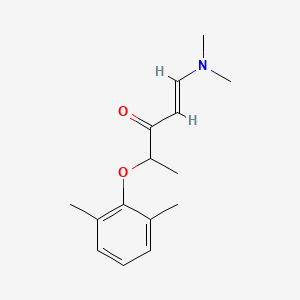
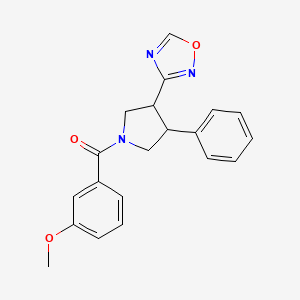
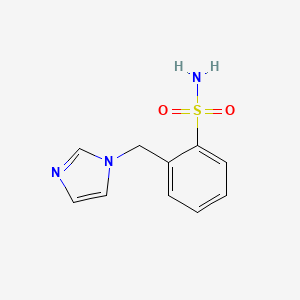
![2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2633315.png)

![(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B2633317.png)
![N-(4-ethoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2633319.png)